4-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group and a trifluoromethyl-substituted phenyl group connected via a butanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
- 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H17ClF3NO2 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C18H17ClF3NO2/c1-12-10-14(19)7-8-16(12)25-9-3-6-17(24)23-15-5-2-4-13(11-15)18(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,24) |
InChI Key |
PDHBCOCXPWNRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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